Azetidine-2-carboxamide

Overview

Description

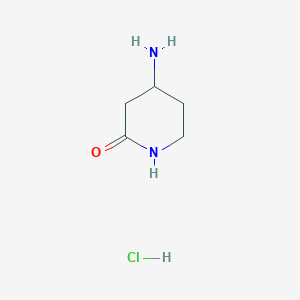

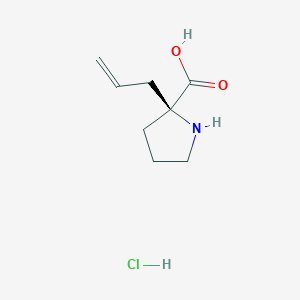

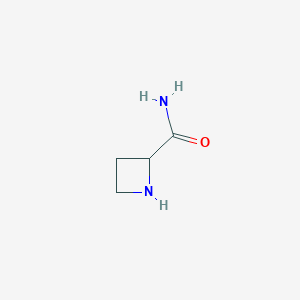

Azetidine-2-carboxamide is a derivative of azetidine, a four-membered nitrogen-containing heterocycle . It is known to occur in certain plants such as Convallaria majalis (lily of the valley), and Polygonatum (solomon’s seal) .

Synthesis Analysis

The conversion of azetidine-2-carboxylic acid to azetidine-2-carboxamide has been described . The synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes has also been reported .Molecular Structure Analysis

Azetidines are four-membered N-heterocycles that are valuable compounds because they act as building blocks for the synthesis of nitrogen-containing compounds . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidine-2-carboxamide, as a type of azetidine, is no exception and plays a significant role in these fields .

Drug Discovery

Azetidines, including Azetidine-2-carboxamide, are often used as motifs in drug discovery . They appear in bioactive molecules and natural products, such as azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in this field .

Synthesis of Functionalized Azetidines

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . Azetidine-2-carboxamide can be synthesized through this method .

Antibiotic and Antibacterial Drugs

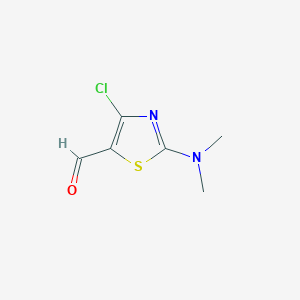

Research on azetidine-2-carboxamide derivatives has led to the development of new antibiotic and antibacterial drugs. For example, compounds synthesized from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide showed promising antibiotic activity against both Gram-positive and Gram-negative bacteria.

Preparation of Enantiopure Acids and Amide Derivatives

Azetidine-2-carboxamide has been used in highly efficient nitrile biotransformations for the preparation of enantiopure azetidine-2-carboxylic acids and amide derivatives . These compounds have various synthetic applications .

Future Directions

Azetidines are being increasingly recognized for their potential in organic synthesis and medicinal chemistry . The development of synthetic methods to produce substituted azetidines is attracting interest in synthetic organic chemistry . The polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures .

properties

IUPAC Name |

azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCWBKUOPJMUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926988 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azetidine-2-carboxamide | |

CAS RN |

130973-78-3 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the azetidine-2-carboxamide scaffold in drug discovery?

A1: The azetidine-2-carboxamide scaffold has emerged as a valuable building block in medicinal chemistry, particularly for designing enzyme inhibitors. Its rigid structure and diverse functionalization possibilities allow for fine-tuning interactions with target proteins, potentially leading to high potency and selectivity. [, ]

Q2: How does ketoconazole affect the pharmacokinetics of the thrombin inhibitor prodrug AZD0837?

A2: Ketoconazole, a known CYP3A inhibitor, significantly increases the plasma exposure of both AZD0837 [(2S)-N-{4- [(Z)-amino(methoxyimino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide] and its active metabolite, AR-H067637 [(2S)-N-{4-[amino(imino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide]. This interaction is attributed to the inhibition of CYP3A-mediated metabolism of AZD0837, leading to higher plasma concentrations of both the prodrug and the active metabolite. Notably, ketoconazole appears to prolong the terminal half-life of AR-H067637 without significantly affecting its extensive biliary excretion and clearance. [, ]

Q3: Can you describe the structure-activity relationship (SAR) studies conducted on azetidine-2-carboxamides as STAT3 inhibitors?

A3: Research has shown that modifications to the (R)-azetidine-2-carboxamide scaffold can significantly impact STAT3 inhibitory activity. For instance, introducing specific substituents on the azetidine ring and modifying the amide portion led to compounds like 5a, 5o, and 8i, exhibiting sub-micromolar IC50 values against STAT3. Further optimization yielded derivatives like 7e, 7f, 7g, and 9k with improved cell membrane permeability and other desirable physicochemical properties. []

Q4: How do azetidine-2-carboxamide derivatives function as organocatalysts in aldol reactions?

A4: Enantiopure azetidine-2-carboxamides have demonstrated promising catalytic activity in direct asymmetric aldol reactions. Their ability to act as chiral catalysts stems from the presence of both a hydrogen-bond donor (amide group) and a Lewis base (nitrogen atom) within the azetidine ring, facilitating enantioselective control during the aldol reaction. [, ]

Q5: What is the significance of the discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 agonists?

A5: The identification of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides, specifically compound 45h, as potent and orally bioavailable TGR5 agonists represents a significant advancement in targeting this receptor for therapeutic purposes. TGR5 activation has been linked to various beneficial effects in metabolic diseases. Compound 45h displayed promising efficacy in preclinical models, highlighting the potential of this class of compounds for treating conditions like diabetes and metabolic syndrome. []

Q6: How was computational chemistry utilized in the discovery of selective monoamine oxidase-B (MAO-B) inhibitors based on the azetidine-2-carboxamide scaffold?

A6: Computational fragment-based design played a crucial role in identifying (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (C3) as a potent and selective MAO-B inhibitor. Through computational modeling and structure-based design, researchers were able to optimize the interactions of azetidine-2-carboxamide derivatives with the MAO-B binding site while minimizing interactions with MAO-A, leading to enhanced selectivity. Compound C3 demonstrated superior potency and selectivity compared to safinamide, a known MAO-B inhibitor, highlighting the power of computational approaches in drug discovery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.